N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is also known as PKCε Translocation Inhibitor II, PKCe141 . It is a cell-permeable non-peptidic thienoquinoline modeled after pharmacophore feature derived from the non-permeant EAVSLKPT . It selectively inhibits PKCε-RACK2, but not PKCβII-RACK1, interaction .
Molecular Structure Analysis
The quinoline ring system in this compound is essentially planar . More detailed structural analysis was not found in the available resources.Physical and Chemical Properties Analysis
The empirical formula of this compound is C22H17N3O4S and its molecular weight is 419.45 . It is a brown powder that is soluble in DMSO .Scientific Research Applications
Structural Analysis and Synthesis Techniques
The crystal structure and molecular geometry of related quinoline derivatives have been analyzed through various methods, including single crystal X-ray diffraction and Density Functional Theory (DFT) studies. These analyses provide insights into the molecular interactions, packing, and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in material science and drug design. For instance, the crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide highlight the importance of N–H•••O and C–H•••O hydrogen bond interactions in determining the crystal packing and stability of these molecules (Polo-Cuadrado et al., 2021).
Anticancer Activity
Some derivatives have been investigated for their anticancer activities. For example, a study on 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (a compound closely related to the one ) demonstrated significant anti-proliferative activity against breast cancer cell lines, highlighting the compound's potential as a targeted therapy for triple-negative breast cancer. The study also detailed how this compound affects cell cycle arrest and cell migration, supporting the enzyme phosphoinositide-specific phospholipase C-γ as a plausible anticancer target (Leung et al., 2014).
Antimicrobial and Enzyme Inhibition Properties
Further research into the thienoquinoline derivatives has revealed their potential antimicrobial activities. A study on pyrrolylthieno[2,3-b]-quinoline derivatives discovered that certain synthesized compounds exhibited notable antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Geies et al., 1998). Additionally, research on acetylcholinesterase inhibitors has included thienoquinoline derivatives, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Marco & Carreiras, 2003).
Mechanism of Action
Target of Action
The primary target of N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit the interaction of PKCε with its adaptor protein, the receptor for activated C-kinase 2 (RACK2) .
Mode of Action
This compound interacts with its targets by inhibiting the interaction of PKCε with RACK2 . This disruption of the PKCε/RACK2 protein-protein interaction interferes with PKCε signaling .
Biochemical Pathways
The disruption of the PKCε/RACK2 interaction by this compound affects the downstream signaling pathways regulated by PKCε . This includes the phosphorylation of downstream targets such as Elk-1 .
Pharmacokinetics
In terms of ADME properties, this compound is orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and induction of apoptosis . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to interact with protein kinase C (PKC) isozymes, specifically PKCε . This interaction disrupts the binding between PKCε and the receptor for activated C-kinase 2 (RACK2), which plays a role in various biochemical reactions .
Cellular Effects
In cellular contexts, this compound has been observed to inhibit the phosphorylation of the downstream target Elk-1 in HeLa cells . This compound also interferes with MARCKS phosphorylation and TPA-induced translocation of PKCε from the cytosol to the membrane .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of protein-protein interactions. Specifically, it inhibits the interaction between PKCε and RACK2, leading to changes in the phosphorylation of downstream targets .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-10(24)11-4-2-5-12(8-11)22-19(26)18-17(21)14-9-13-15(23-20(14)27-18)6-3-7-16(13)25/h2,4-5,8-9H,3,6-7,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHPFHFUPKGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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